2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,8)6-4-5-9-10(6)3;;/h4-5H,8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKEBVPODCQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NN1C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate amine and halide reagents. One common method involves dissolving the starting materials in a suitable solvent, such as ethanol, and cooling the solution to 0°C. The reaction mixture is then stirred and allowed to react, followed by the addition of sodium bicarbonate to neutralize the reaction mixture. The product is then isolated and purified through crystallization or other suitable methods .
Chemical Reactions Analysis
2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating the antibacterial activity of various pyrazole derivatives found that some exhibited efficacy against strains of Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
Antifungal Properties : The compound has also been assessed for antifungal activity. In particular, it showed promising results against Candida albicans, suggesting its utility in treating fungal infections .
Biological Assays
Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride to various biological targets. These computational studies indicate strong interactions with enzyme active sites, which may lead to the development of novel inhibitors for therapeutic applications .
Case Study: Antibacterial Efficacy
A recent investigation into the antibacterial efficacy of this compound involved testing against multidrug-resistant pathogens. The results indicated that it had lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like linezolid, highlighting its potential as a new antibacterial agent.
Therapeutic Potential
Thrombopoietin Receptor Agonists : In the context of hematology, compounds similar to this compound have been explored as agonists for thrombopoietin receptors. This application is particularly relevant in enhancing platelet production, which could be beneficial in treating thrombocytopenia .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Heterocycle Variations: The target compound’s pyrazole ring (5-membered, two adjacent nitrogen atoms) contrasts with imidazole (two non-adjacent nitrogens) in and triazole (three nitrogens) in . Indazole derivatives (e.g., ) incorporate a fused benzene ring, enhancing aromaticity and steric bulk compared to pyrazole.
Substituent Positioning :
- The methyl group on the pyrazole ring in the target compound is at the 5-position, while methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride features a pyrazole substituent at the 4-position. Positional isomerism can drastically alter pharmacodynamic profiles and metabolic stability.
Counterion Effects :
- Dihydrochloride salts (target compound, ) generally exhibit higher water solubility than hydrochloride salts (e.g., ). Oxalic acid salts () may offer distinct crystallinity or stability profiles.
Biological Activity
2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H13N3
- Molecular Weight : 139.20 g/mol
- CAS Number : 1216154-95-8
- InChI Key : SGEMDBSQVGTATH-UHFFFAOYSA-N
The compound features a pyrazole ring, which is known for its biological significance, particularly in drug development.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values indicate the lowest concentration of a compound that inhibits the growth of bacteria. In studies involving related pyrazole derivatives, MIC values were reported as follows:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli | 40–70 |
| This compound | S. aureus | 20–40 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
The mechanism through which this compound exerts its antibacterial effects may involve the disruption of bacterial DNA synthesis. Similar compounds have been shown to produce reactive intermediates that can cause DNA strand breaks, leading to cell death .
Case Studies and Research Findings
A notable study investigated the synthesis and antibacterial activity of various pyrazole derivatives, including this compound. The study utilized agar disc-diffusion methods to evaluate the efficacy against multiple bacterial strains:
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(1-Methyl-1H-pyrazol-5-yl)propan-2-amine dihydrochloride with high purity?
A robust approach involves refluxing hydrazine derivatives (e.g., hydrazine hydrate) with the pyrazole precursor in the presence of a catalyst such as piperidine, followed by acidification with HCl to form the dihydrochloride salt. Post-synthesis, purification via recrystallization (e.g., using methanol) ensures purity, as demonstrated in analogous protocols yielding >95% purity . Elemental analysis (C, H, N, Cl) and HPLC-MS should confirm stoichiometry and absence of unreacted intermediates .
Q. How can the crystal structure of this dihydrochloride salt be determined?
Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is optimal for structural refinement. The ionic nature of the dihydrochloride salt requires careful handling of hydrogen bonding and counterion positioning in the unit cell. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts . Preceding work on similar salts reported melting points (e.g., 161–163°C) correlating with crystal stability .
Q. What computational tools are suitable for analyzing the electronic structure of this compound?
Density Functional Theory (DFT) combined with Multiwfn enables mapping of electrostatic potential (ESP) and electron localization function (ELF). These analyses predict reactive sites, such as the pyrazole ring’s nitrogen atoms, which align with PubChem’s topological descriptors for analogous pyrazol-3-amine derivatives . Solvent effects can be modeled using the Polarizable Continuum Model (PCM).
Q. How does the dihydrochloride salt form influence solubility and bioavailability?
Comparative solubility studies in aqueous buffers (pH 1–7.4) reveal enhanced solubility of the dihydrochloride form over the free base, attributed to ionic dissociation. Techniques like shake-flask assays with HPLC quantification are recommended. Parallel studies on structurally related salts (e.g., 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salts) highlight pH-dependent solubility trends .
Q. Which analytical techniques validate purity and stability under storage conditions?
High-resolution mass spectrometry (HRMS) confirms molecular identity, while thermogravimetric analysis (TGA) assesses hygroscopicity and decomposition thresholds. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring detect degradation products, such as hydrolyzed pyrazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Substituent variations at the pyrazole ring (e.g., methyl vs. propyl groups) are explored via computational docking (AutoDock Vina) against target proteins, followed by in vitro assays (e.g., enzyme inhibition). Analogous work on [(2-methoxyphenyl)methyl] derivatives demonstrated altered binding affinities due to steric and electronic effects .
Q. What strategies mitigate thermal decomposition during formulation?
Co-crystallization with stabilizers (e.g., citric acid) or encapsulation in lipid nanoparticles reduces thermal degradation. TGA-DSC coupled with FTIR identifies decomposition pathways (e.g., HCl loss at >160°C), informing excipient selection .
Q. How can chiral resolution be achieved for stereoisomers of this compound?
Chiral HPLC using amylose-based columns (e.g., Chiralpak IA) resolves enantiomers. Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes esters of the target amine, as applied to related cyclopropane-containing amines .
Q. What polymorph screening methods identify stable crystalline forms?
High-throughput screening via solvent evaporation (e.g., using 96-well plates) under varied conditions (solvent polarity, temperature) identifies polymorphs. Raman spectroscopy distinguishes forms, while SCXRD data processed with SHELXL refines lattice parameters .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
Isotopic labeling (e.g., ¹⁵N at the amine group) combined with kinetic studies (NMR monitoring) elucidates reaction pathways. For example, in SN2 reactions, steric hindrance from the pyrazole ring slows nucleophilic attack, as observed in tert-butyl pyrazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
